molecular formula C5H6N2O2S B1609762 3-Acetyl-2-sulfanylideneimidazolidin-4-one CAS No. 32085-04-4

3-Acetyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1609762
CAS No.: 32085-04-4
M. Wt: 158.18 g/mol
InChI Key: QTZAQHCBPSRNGW-UHFFFAOYSA-N
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Description

3-Acetyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins Thiohydantoins are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyl-2-sulfanylideneimidazolidin-4-one can be synthesized through the reaction of cinnamaldehyde and thiosemicarbazide to form substituted thiosemicarbazone, followed by cyclization with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate . The reaction typically occurs under reflux conditions in ethanol. The acetylation of the resulting compound with acetic anhydride under reflux yields the desired this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiohydantoin derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiohydantoin derivatives.

    Substitution: Various substituted thiohydantoins depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-acetyl-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
  • 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one

Uniqueness

3-Acetyl-2-sulfanylideneimidazolidin-4-one is unique due to its acetyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-acetyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3(8)7-4(9)2-6-5(7)10/h2H2,1H3,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZAQHCBPSRNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458988
Record name 3-Acetyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32085-04-4
Record name 3-Acetyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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